molecular formula C12H11ClO B2910750 (1S)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol CAS No. 1568107-67-4

(1S)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol

Cat. No.: B2910750
CAS No.: 1568107-67-4
M. Wt: 206.67
InChI Key: MUYMUPWUEDFMCO-GFCCVEGCSA-N
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Description

(1S)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol is an organic compound characterized by the presence of a naphthalene ring, a chlorine atom, and a hydroxyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol typically involves the reaction of (S)-(-)-1-(1-naphthyl)ethylamine with appropriate reagents. One common method involves the use of acetonitrile as a solvent, potassium carbonate as a base, and methyl 2,3-dibromopropionate as a reagent. The reaction mixture is stirred overnight at room temperature to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up techniques would apply, involving optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chlorine atom can be reduced to form a corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of naphthyl ketones or aldehydes.

    Reduction: Formation of naphthyl ethanes.

    Substitution: Formation of naphthyl derivatives with various functional groups.

Scientific Research Applications

(1S)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The specific mechanism of action for (1S)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, leading to alterations in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-(-)-1-(1-Naphthyl)ethylamine: A related compound with an amine group instead of a hydroxyl group.

    1-Naphthylmethanol: A similar compound with a hydroxyl group attached to the naphthalene ring.

Properties

IUPAC Name

(1S)-2-chloro-1-naphthalen-1-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8H2/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYMUPWUEDFMCO-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@@H](CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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